

H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA chymosin activity assay protocol

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Compound of Interest

Compound Name: H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA

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Application Notes and Protocols for Chymosin Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymosin (EC 3.4.23.4), an aspartic protease, is a key enzyme in the dairy industry, primarily known for its role in milk coagulation during cheese manufacturing. Its high specificity for cleaving the Phe₁₀₅-Met₁₀₆ bond in κ-casein makes it a subject of extensive research for both industrial applications and as a model for protease activity. The synthetic chromogenic hexapeptide, **H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA**, serves as a valuable tool for the sensitive and continuous monitoring of chymosin's proteolytic activity. The incorporation of a p-nitro-phenylalanine (Phe(NO₂)) residue allows for a direct spectrophotometric assay, as its absorbance spectrum shifts upon cleavage of the peptide bond. This document provides a detailed protocol for a chymosin activity assay using this substrate, along with relevant quantitative data and experimental workflows.

Principle of the Assay

The chymosin activity assay is based on the hydrolysis of the synthetic chromogenic substrate H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe. Chymosin cleaves this peptide, leading to a change in the

molar extinction coefficient of the p-nitro-phenylalanine residue. This change in absorbance, typically monitored around 310 nm, is directly proportional to the rate of substrate hydrolysis and thus to the enzymatic activity of chymosin. The initial rate of the reaction is determined by measuring the change in absorbance over time.

Quantitative Data

The following tables summarize key quantitative parameters for chymosin activity, compiled from studies using the specified chromogenic substrate and other relevant substrates.

Table 1: Kinetic Parameters for Chymosin with Chromogenic Substrates

Substrate	Chymosin Source	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (μM ⁻¹ s ⁻¹)	pH	Temperature (°C)	Reference
H-Leu-Ser-Phe(NO ₂)-Nle-Ala-Leu-OMe	Bovine	-	-	0.025 (mM ⁻¹ s ⁻¹)	4.7	-	[1]
Chromogenic substrate mimicking bovine κ-casein	Recombinant Moose (Alces alces)	4.7	98.7	21.1	-	35	[2]
Chromogenic substrate mimicking bovine κ-casein	Recombinant Camel (Camelus dromedarius)	2.1	-	-	-	35	[2]
Chromogenic substrate mimicking bovine κ-casein	Recombinant Cattle (Bos taurus)	1.3	-	-	-	35	[2]

Note: The k_{cat}/K_m for H-Leu-Ser-Phe(NO₂)-Nle-Ala-Leu-OMe was reported as 25 mM⁻¹s⁻¹, which is equivalent to 0.025 μM⁻¹s⁻¹.

Table 2: Specific Activity and Molar Extinction Coefficient Change

Parameter	Value	Conditions	Reference
Specific Activity of Chymosin on H-Leu-Ser-Phe(NO ₂)-Nle-Ala-Leu-OMe	154 ± 20 nM s ⁻¹ per mg of enzyme	0.4 mM peptide, 0.01 M acetate buffer, pH 4.7	[1]
Molar Absorption Coefficient Change (Δε)	1000 ± 100 M ⁻¹ cm ⁻¹	pH 4.7, at 310 nm	[1]

Experimental Protocols

Materials and Reagents

- Chymosin (e.g., from bovine rennet, recombinant)
- **H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA** substrate
- Assay Buffer: 0.01 M Sodium Acetate Buffer, pH 4.7
- Dimethyl sulfoxide (DMSO) for substrate stock solution
- Spectrophotometer capable of reading in the UV range (e.g., 310 nm)
- Cuvettes (quartz or UV-transparent disposable)
- Pipettes and tips
- Microcentrifuge tubes

Preparation of Reagents

- Chymosin Stock Solution: Prepare a stock solution of chymosin in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation. It is recommended to prepare fresh dilutions for each experiment.
- Substrate Stock Solution: Dissolve **H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA** in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C,

protected from light.

- Assay Buffer: Prepare a 0.01 M sodium acetate buffer and adjust the pH to 4.7 using acetic acid or sodium hydroxide.

Assay Procedure

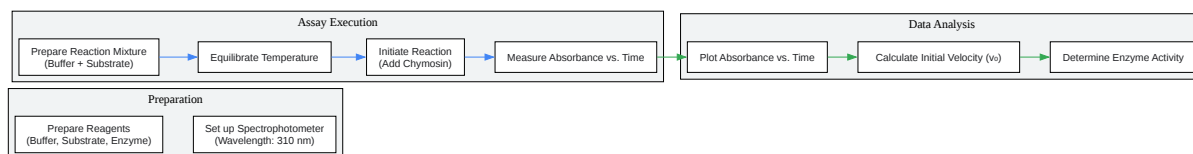
- Set up the Spectrophotometer: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 310 nm.
- Prepare the Reaction Mixture: In a cuvette, add the following in the specified order:
 - Assay Buffer (to a final volume of 1 ml)
 - Substrate solution (diluted from the stock to the desired final concentration, e.g., 0.4 mM)
- Equilibrate: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder for 5 minutes to allow the temperature to equilibrate (e.g., to 25°C or 37°C).
- Initiate the Reaction: Add a small volume of the chymosin solution to the cuvette to initiate the reaction. The final enzyme concentration should be chosen to provide a linear rate of absorbance change for at least 5-10 minutes.
- Measure Absorbance: Immediately start recording the absorbance at 310 nm at regular intervals (e.g., every 15 or 30 seconds) for a period of 5 to 10 minutes.
- Blank Measurement: Prepare a blank cuvette containing all the components except the enzyme to measure and subtract any background absorbance change.

Data Analysis

- Plot the absorbance values against time.
- Determine the initial linear portion of the curve.
- Calculate the initial velocity (v_0) of the reaction, which is the slope of the linear portion of the curve ($\Delta\text{Abs}/\Delta t$).

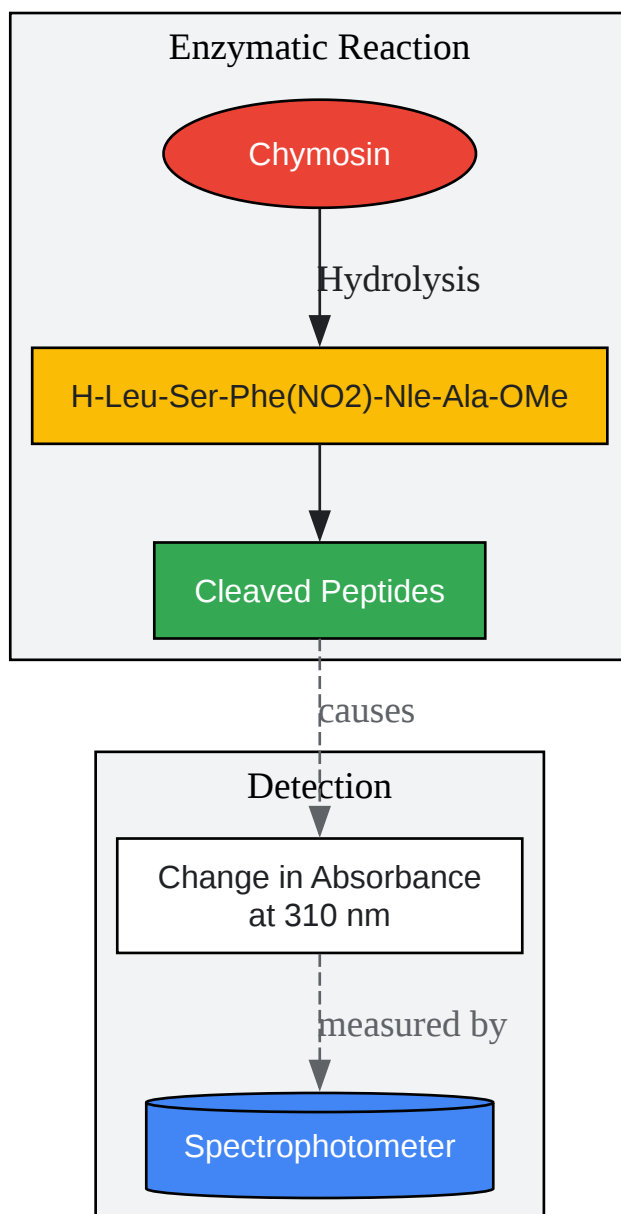
- Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law:
 - $v_0 \text{ (M/s)} = (\Delta\text{Abs}/\Delta t) / (\Delta\epsilon * l)$
 - where $\Delta\epsilon$ is the change in molar extinction coefficient (1000 M⁻¹cm⁻¹ at pH 4.7 and 310 nm^[1]) and l is the path length of the cuvette (typically 1 cm).
- The chymosin activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 μmol of substrate per minute under the specified conditions.

Visualizations



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Caption: Experimental workflow for the chymosin activity assay.



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Caption: Principle of the chromogenic chymosin assay.

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